molecular formula C20H34O2 B1253535 Stemarin

Stemarin

Cat. No. B1253535
M. Wt: 306.5 g/mol
InChI Key: FTJVSKZQYPUTJW-WLWSEXLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemarin is a natural product found in Stemodia maritima with data available.

Scientific Research Applications

Synthesis and Structural Features

  • Stemarin, a diterpenoid with a unique C/D ring system, has been the subject of research due to its complex structure. Kelly, Harley, and Alward (1980) describe a total synthesis of (±)-stemarin, highlighting photoaddition and skeletal rearrangements as key features (Kelly, Harley, & Alward, 1980).
  • Further advancements in the synthesis of stemarin were made by Hu, Jia, Xu, and Ding (2020), who presented an asymmetric and efficient approach for its synthesis, focusing on Lewis acid-induced cationic polyene cyclization and ODI-[5+2] cycloaddition (Hu, Jia, Xu, & Ding, 2020).

Biotransformation Studies

  • Buchanan and Reese (2001) investigated the biohydroxylation of stemodin and stemodinone by Beauveria bassiana ATCC 7159, which led to the transformation of stemarin into novel compounds. This research highlights the potential of microbial biotransformation in modifying diterpenes like stemarin (Buchanan & Reese, 2001).

properties

Product Name

Stemarin

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1R,2S,6R,7R,10S,12R,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadecan-12-ol

InChI

InChI=1S/C20H34O2/c1-17(13-21)8-4-9-18(2)16(17)6-5-15-11-19(3,22)14-7-10-20(15,18)12-14/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19-,20-/m1/s1

InChI Key

FTJVSKZQYPUTJW-WLWSEXLFSA-N

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@]24CC[C@H](C4)[C@](C3)(C)O)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3C24CCC(C4)C(C3)(C)O)C)CO

synonyms

stemarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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